N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, nitro, and carboxamide groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, typically involves the condensation of 1,3-diketones with hydrazines . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by various catalysts such as Nano-ZnO . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve one-pot multicomponent processes, which are efficient and cost-effective . These methods can utilize transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-ethyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide .
Scientific Research Applications
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: Pyrazole derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide
- 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxamide
Uniqueness
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the ethyl and methyl groups, along with the nitro and carboxamide functionalities, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-ethyl-2-methyl-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDIURWXQYLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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